

In-Depth Technical Guide: 2-(3-Bromophenoxy)ethylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Bromophenoxy)ethylamine

Cat. No.: B1285488

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(3-Bromophenoxy)ethylamine**, a chemical compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific molecule in peer-reviewed literature, this guide combines confirmed identifiers with extrapolated data from analogous compounds and established synthetic methodologies.

Chemical Identity and Properties

2-(3-Bromophenoxy)ethylamine is a phenoxyethylamine derivative characterized by a bromine atom at the meta position of the phenyl ring. Its core structure is a versatile scaffold for the synthesis of more complex molecules.^[1]

Table 1: Chemical Identifiers and Basic Properties

Identifier	Value	Source(s)
CAS Number	926211-83-8	[2] [3]
Molecular Formula	C ₈ H ₁₀ BrNO	[2] [4]
Molecular Weight	216.08 g/mol	[2] [3]
IUPAC Name	2-(3-bromophenoxy)ethanamine	N/A
Synonyms	2-(3-Bromophenoxy)ethanamine	[2]

Table 2: Physicochemical Data (Predicted and Analog-Based)

Property	Value	Notes
Physical State	Not available	Likely a liquid or low-melting solid at room temperature, based on similar compounds.
Boiling Point	Not available	N/A
Melting Point	Not available	N/A
Solubility	Not available	Expected to be soluble in organic solvents like ethanol, methanol, and DMSO.
pKa	Not available	The ethylamine moiety suggests a pKa in the range of 9-10 for the protonated amine.

Synthesis and Purification

The primary route for the synthesis of **2-(3-Bromophenoxy)ethylamine** is the Williamson ether synthesis.[\[1\]](#) This method involves the reaction of a phenoxide with an alkyl halide. An alternative approach is the Gabriel synthesis, which is effective for producing primary amines with high purity.[\[1\]](#)

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on the well-established Williamson ether synthesis methodology.

Materials:

- 3-Bromophenol
- 2-Chloroethylamine hydrochloride (or 2-bromoethylamine hydrobromide)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
- Deionized water
- Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- **Phenoxide Formation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromophenol in the anhydrous solvent. Add an equimolar amount of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature until the phenol is completely deprotonated to form the sodium or potassium 3-bromophenoxyde.
- **Nucleophilic Substitution:** To the solution of the phenoxide, add an equimolar amount of 2-chloroethylamine hydrochloride. Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Extraction:** Once the reaction is complete, cool the mixture to room temperature and quench with deionized water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times. Combine the organic layers and wash with brine.

- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude **2-(3-Bromophenoxy)ethylamine** by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

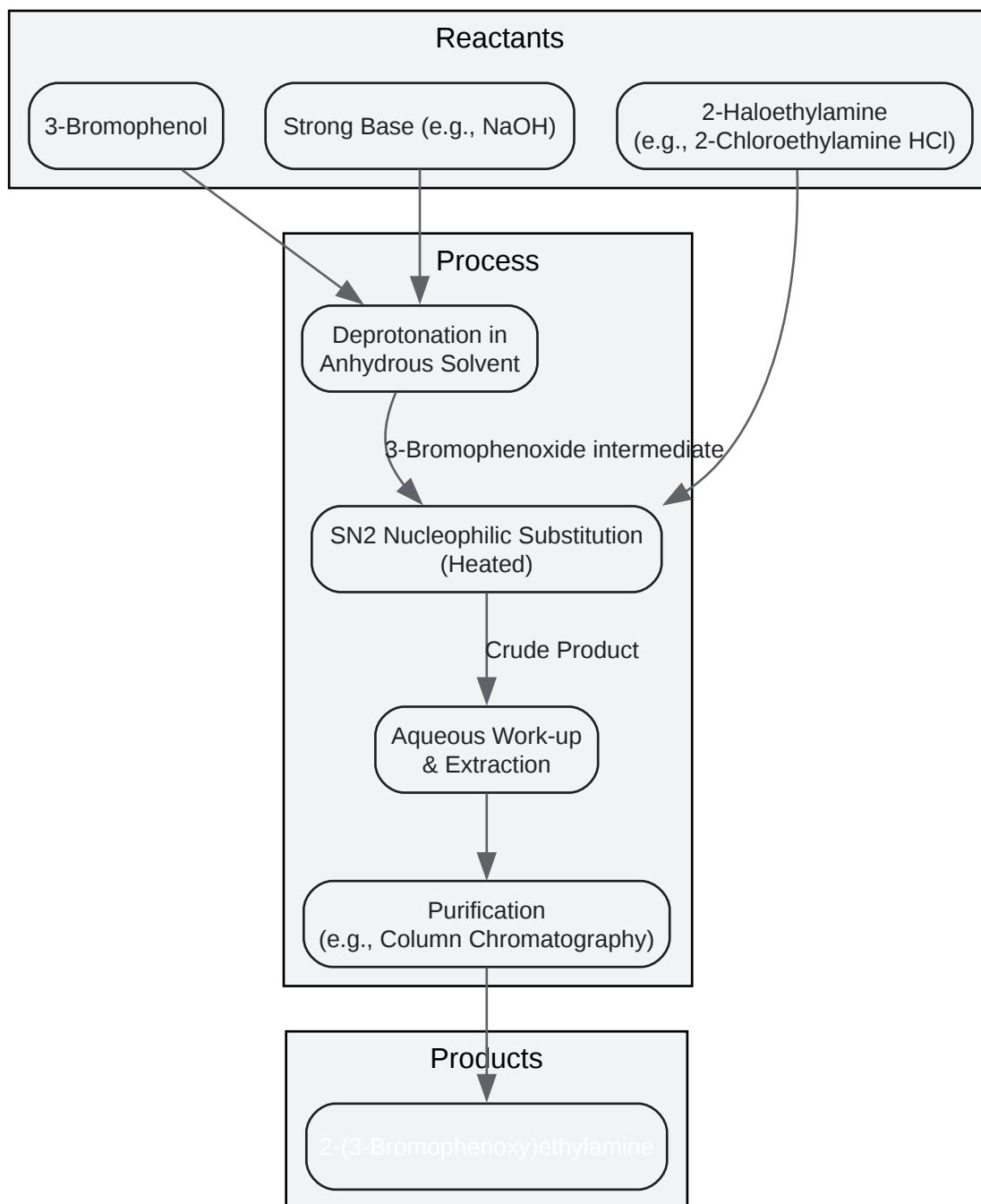
Analytical Characterization

The structure and purity of the synthesized **2-(3-Bromophenoxy)ethylamine** can be confirmed using standard analytical techniques. The following table provides expected spectral data based on the chemical structure.

Table 3: Expected Analytical Data

Technique	Expected Observations
¹ H NMR	Aromatic protons (multiplets, ~6.8-7.3 ppm), -OCH ₂ - protons (triplet, ~4.1 ppm), -CH ₂ N- protons (triplet, ~3.1 ppm), -NH ₂ protons (broad singlet).
¹³ C NMR	Aromatic carbons (signals in the range of ~110-160 ppm, with the C-Br signal being distinct), -OCH ₂ - carbon (~68 ppm), -CH ₂ N- carbon (~41 ppm).
IR Spectroscopy	N-H stretching (broad, ~3300-3400 cm ⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm ⁻¹), C-O-C stretching (~1250 cm ⁻¹), C-Br stretching (~550-650 cm ⁻¹).
Mass Spectrometry	Molecular ion peak (M ⁺) and isotopic pattern characteristic of a bromine-containing compound.

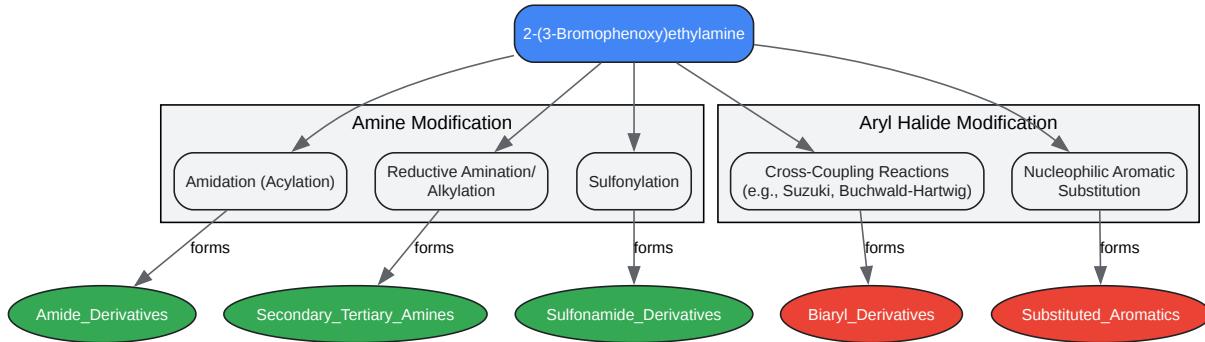
Potential Biological Activity and Applications


While specific biological data for **2-(3-Bromophenoxy)ethylamine** is not readily available, the phenoxyethylamine scaffold is present in a variety of biologically active molecules. Derivatives of this class have been investigated for their neuroprotective and anti-inflammatory activities.^[5] ^[6] The presence of a bromine atom can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its binding affinity to biological targets.^[7]

This compound serves as a valuable building block for creating libraries of novel compounds for screening in drug discovery programs. The primary amine and the bromo-substituted phenyl ring are amenable to a wide range of chemical modifications.^[1]

Visualizations

Synthetic Pathway


The following diagram illustrates the general workflow for the synthesis of **2-(3-Bromophenoxy)ethylamine** via the Williamson ether synthesis.

[Click to download full resolution via product page](#)

Caption: Williamson Ether Synthesis of **2-(3-Bromophenoxy)ethylamine**.

Logical Relationship: Derivatization Potential

The structure of **2-(3-Bromophenoxy)ethylamine** allows for further chemical modifications at two key sites, making it a versatile intermediate for developing new chemical entities.

[Click to download full resolution via product page](#)

Caption: Derivatization potential of **2-(3-Bromophenoxy)ethylamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(3-Bromo-2-methyl-phenoxy)-ethylamine|For Research Use [benchchem.com]
- 2. bio-fount.com [bio-fount.com]
- 3. 926211-83-8 | 2-(3-Bromophenoxy)ethylamine | Next Peptide [nextpeptide.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-(3-Bromophenoxy)ethylamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1285488#2-3-bromophenoxy-ethylamine-cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com